1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride
Description
Properties
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3.2ClH/c1-16(25)17-2-8-21(9-3-17)27-15-20(26)14-23-10-12-24(13-11-23)19-6-4-18(22)5-7-19;;/h2-9,20,26H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKXKYPCMWSHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride is a complex organic molecule that has garnered interest in pharmacological research, particularly due to its structural components, which include a piperazine moiety and a fluorophenyl group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H24Cl2F N2O3
- Molecular Weight : 419.32 g/mol
The compound features a piperazine ring, which is known for its ability to interact with various receptors in the central nervous system (CNS), and a fluorophenyl group that may enhance lipophilicity and receptor binding affinity.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar piperazine structures often exhibit activity at GPCRs, which are crucial in mediating various physiological responses. Specifically, the compound may interact with:
- Serotonin Receptors : Piperazine derivatives have been shown to modulate serotonin receptor activity, influencing mood and anxiety levels.
- Dopamine Receptors : The presence of the fluorophenyl group suggests potential dopaminergic activity, which could be relevant in treating disorders like schizophrenia or Parkinson's disease.
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit enzymes such as monoamine oxidase (MAO) and phosphodiesterases (PDEs), leading to increased levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft. This mechanism is beneficial in treating depression and anxiety disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. For instance:
- Cell Proliferation Assays : The compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting potential anticancer properties.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis.
In Vivo Studies
Animal models have been utilized to further understand the pharmacodynamics of the compound:
- Behavioral Tests : In rodent models, the compound demonstrated anxiolytic effects comparable to established anxiolytics, indicating its potential for treating anxiety disorders.
- Cardiovascular Effects : Studies have shown that it may influence heart rate and blood pressure regulation through its action on adrenergic receptors.
Case Study 1: Antidepressant Potential
A study published in Frontiers in Pharmacology explored the antidepressant-like effects of similar piperazine derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models through modulation of serotonergic pathways.
Case Study 2: Anticancer Activity
Research highlighted in PubChem revealed that related compounds inhibited the growth of various tumor cell lines by inducing apoptosis via mitochondrial pathways. This suggests that this compound could possess similar properties.
Comparison with Similar Compounds
Structural Comparisons
Core Piperazine-Ethanone Framework
The compound shares structural homology with several piperazine-ethanone derivatives:
- 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone (): This compound lacks the hydroxypropoxy linker and fluorine substituent but retains the ethanone-piperazine core. X-ray crystallography reveals a planar piperazine ring with a mean C–C bond length of 0.002 Å, suggesting conformational rigidity .
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone (): Features a fluorobenzyl group and a trifluoromethylphenyl moiety.
Substituent Variations
- Methoxy vs. Fluoro Groups: The analog 1-(2-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanone dihydrochloride () replaces the 4-fluorophenyl group with a 3-methoxyphenyl group. Methoxy substituents are electron-donating, which may alter receptor-binding affinity compared to the electron-withdrawing fluorine in the target compound .
- Triazole and Sulfonyl Modifications: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () introduce sulfonyl and triazole groups, increasing molecular weight (MW) and polarity. This contrasts with the target compound’s simpler hydroxypropoxy linker .
Pharmacological and Functional Comparisons
- Antifungal Activity: The ligand APEHQ (), a piperazine-ethanone derivative with an azo-quinoline group, shows moderate antifungal activity. Its metal complexes exhibit enhanced efficacy, suggesting that the target compound’s dihydrochloride form could similarly benefit from salt formation in bioavailability .
- Receptor Targeting: Compounds like 1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone () incorporate dioxolane rings, which are common in antifungal and antiviral agents. The target compound’s hydroxypropoxy linker may offer flexibility for receptor interactions .
Physicochemical Properties
Q & A
Q. What synthetic strategies are optimal for preparing 1-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and acylation reactions. For example:
- Step 1: React 4-(4-fluorophenyl)piperazine with epichlorohydrin under basic conditions to introduce the 2-hydroxypropoxy linker.
- Step 2: Couple the intermediate with 4-hydroxyacetophenone via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .
- Step 3: Purify the free base via column chromatography (silica gel, ethyl acetate/hexane gradient) and convert to the dihydrochloride salt using HCl in ethanol .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Q. How can the stereochemical configuration of the 2-hydroxypropoxy moiety be confirmed?
Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry. Crystallize the compound in a methanol/water mixture and analyze using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018/3 confirms bond angles and torsion angles (e.g., C-O-C-C dihedral angle ~60°) . Alternative methods include NOESY NMR to detect spatial proximity of protons adjacent to the chiral center.
Q. What analytical techniques validate the compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS: Use a reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to assess purity (>98%) and confirm molecular weight (calculated [M+H]⁺: ~463.3 g/mol) .
- ¹H/¹³C NMR: Key signals include the piperazine N-CH₂ protons (δ 2.6–3.1 ppm), aromatic protons (δ 6.8–7.4 ppm), and the ethanone carbonyl (δ 207 ppm in ¹³C) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl group influence receptor binding affinity?
Methodological Answer: Perform comparative molecular docking (e.g., AutoDock Vina) and SAR studies using analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents. The 4-fluoro group enhances lipophilicity (logP ~2.8) and stabilizes π-π interactions with aromatic residues in receptor binding pockets (e.g., serotonin 5-HT₁A). Validate via radioligand displacement assays using [³H]-8-OH-DPAT .
Q. What experimental designs address discrepancies in reported metabolic stability data?
Methodological Answer:
- In vitro microsomal assay: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with ice-cold acetonitrile and analyze via LC-MS/MS. Compare half-life (t₁/₂) values across studies by controlling for pH (7.4), protein binding, and incubation time .
- Mitigate contradictions: Use standardized protocols (e.g., CYP450 isoform-specific inhibitors) to isolate degradation pathways.
Q. How can computational modeling predict the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., %F = 65–75%), blood-brain barrier penetration (BBB score = 0.6), and CYP450 inhibition (CYP2D6 IC₅₀ ~15 µM).
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability to serum albumin (PDB: 1AO6). Key metrics include RMSD (<2.5 Å) and free energy of binding (ΔG ~-8 kcal/mol) .
Mechanistic & Stability Studies
Q. What degradation products form under accelerated stability conditions?
Methodological Answer:
- Forced degradation: Expose the compound to 40°C/75% RH for 4 weeks or 0.1 N HCl/NaOH (24 hrs). Analyze via UPLC-PDA:
- Acidic hydrolysis: Cleavage of the piperazine ring (m/z 123.1 fragment).
- Oxidative stress (H₂O₂): Hydroxylation at the ethanone phenyl group (m/z 479.3) .
Mitigation: Stabilize formulations using antioxidants (e.g., BHT) or lyophilization.
Q. How does the dihydrochloride salt affect solubility and dissolution kinetics?
Methodological Answer:
- pH-solubility profile: Measure equilibrium solubility in buffers (pH 1–7.4) via shake-flask method. The salt form increases solubility at pH <3 (e.g., 25 mg/mL vs. 5 mg/mL for free base).
- Dissolution testing: Use USP Apparatus II (50 rpm, 900 mL 0.1 N HCl). >85% dissolution within 30 min indicates suitability for oral delivery .
Data Analysis & Interpretation
Q. How to resolve contradictions in receptor selectivity assays (e.g., 5-HT₁A vs. α₁-adrenergic)?
Methodological Answer:
- Functional assays: Compare cAMP inhibition (5-HT₁A) vs. calcium mobilization (α₁-adrenergic) in HEK293 cells transfected with respective receptors. Normalize data to positive controls (e.g., 8-OH-DPAT for 5-HT₁A, phenylephrine for α₁).
- Statistical rigor: Apply Hill equation fitting (GraphPad Prism) to calculate EC₅₀ values and assess cross-reactivity (e.g., 5-HT₁A EC₅₀ = 12 nM vs. α₁ EC₅₀ = 1.2 µM) .
Q. What statistical models are appropriate for dose-response studies in animal models?
Methodological Answer:
- Nonlinear mixed-effects modeling (NLME): Use Monolix or NONMEM to analyze dose-dependent behavioral responses (e.g., locomotor activity in rodents). Account for inter-individual variability and covariates (e.g., weight, sex).
- Benchmarking: Compare AUC₀–24h and Emax values against reference drugs (e.g., buspirone for anxiolytic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
